

ML130: A Specific Inhibitor of C12-iE-DAP Activity - A Comparative Guide

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Compound of Interest

Compound Name: C12-iE-DAP

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML130, a potent and selective inhibitor of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), with other known inhibitors. The focus is on the inhibition of cellular activity induced by the specific NOD1 agonist, **C12-iE-DAP** (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid). This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in the selection and application of these research tools.

Introduction to C12-iE-DAP and the NOD1 Signaling Pathway

C12-iE-DAP is a synthetic, acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a crucial component of the peptidoglycan of most Gram-negative and certain Gram-positive bacteria. **C12-iE-DAP** is a highly potent and specific agonist for the intracellular pattern recognition receptor NOD1. Upon recognition of **C12-iE-DAP**, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] This interaction initiates a downstream signaling cascade, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] Activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[4]

Comparative Analysis of NOD1 Inhibitors

ML130 (also known as Nodinitib-1) has emerged as a well-characterized and selective inhibitor of the NOD1 signaling pathway.^{[5][6]} Its performance, along with other notable NOD1 inhibitors, is summarized below. The presented data is primarily derived from in vitro cell-based assays measuring the inhibition of NOD1-agonist-induced NF- κ B activation or IL-8 secretion.

Quantitative Data: Inhibitory Potency of NOD1 Inhibitors

Inhibitor	Target(s)	IC50 (NOD1)	IC50 (NOD2)	Key Features & Selectivity	Reference(s)
ML130 (Nodinitib-1)	NOD1	0.56 μ M (560 nM)	>20 μ M	Potent and selective; exhibits over 36-fold selectivity for NOD1 over NOD2.	[5] [7]
ML146	NOD1	~1.5 μ M	>20 μ M	A purine-2,6-dione derivative, also a selective NOD1 inhibitor.	[8]
GSK223	NOD1	~1 μ M	>30 μ M	A quinazolinone derivative; specific inhibitor of the NOD1 signaling pathway.	[9] [10] [11]
GSK966	NOD1	~1 μ M	>30 μ M	An aminobenzotriazole derivative.	[10]
SB711	NOD1	~2.5 μ M	>50 μ M	A xanthine derivative.	[10]
NOD-IN-1	NOD1, NOD2	5.74 μ M	6.45 μ M	A mixed inhibitor of	[12] [13] [14]

				both NOD1 and NOD2.
NOD1/-IN-1	NOD1, RIPK2	33 nM (NOD1), 0.65 nM (RIPK2)	-	A potent RIPK2 inhibitor that also selectively inhibits the NOD1 pathway. [12]
NOD1/2-IN-1	NOD1, NOD2, RIPK2	18 nM (NOD1), 170 nM (NOD2), 1.4 nM (RIPK2)	170 nM	A potent RIPK2 inhibitor that blocks both NOD1 and NOD2 pathways. [12]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, agonist, agonist concentration, and readout used. The data presented here is for comparative purposes.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory activity of compounds like ML130 against **C12-iE-DAP**-induced NOD1 activation. This protocol is based on commonly used methodologies described in the literature.[8][15][16]

Cell-Based NF-κB Reporter Gene Assay

Objective: To determine the IC50 of an inhibitor on NOD1-mediated NF-κB activation.

Materials:

- HEK293T cells stably expressing a nuclear factor-kappa B (NF-κB) luciferase reporter construct (e.g., 293T-kB-LV-LUC).[15]

- **C12-iE-DAP** (or other NOD1 agonists like Tri-DAP).
- Test inhibitor (e.g., ML130) dissolved in a suitable solvent (e.g., DMSO).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Luciferase assay reagent.
- 96- or 384-well white, clear-bottom cell culture plates.
- Luminometer.

Procedure:

- **Cell Seeding:** Seed HEK293T-NF- κ B reporter cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test inhibitor. Add the diluted inhibitor to the cells and pre-incubate for a specified time (e.g., 1 hour).
- **Agonist Stimulation:** Add **C12-iE-DAP** to the wells at a final concentration known to induce a robust NF- κ B response (e.g., EC80).
- **Incubation:** Incubate the plates for a period sufficient for reporter gene expression (e.g., 6-16 hours).
- **Luminescence Reading:** Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
- **Data Analysis:** Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-8 Secretion Assay (ELISA)

Objective: To measure the inhibition of endogenous cytokine production downstream of NOD1 activation.

Materials:

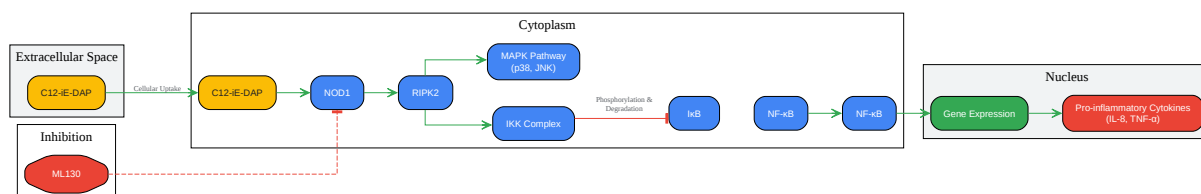
- A suitable cell line that endogenously expresses NOD1 and secretes IL-8 upon stimulation (e.g., HCT116 or THP-1 cells).[\[10\]](#)[\[17\]](#)
- **C12-iE-DAP**.
- Test inhibitor.
- Cell culture medium.
- Human IL-8 ELISA kit.
- 96-well cell culture plates.
- ELISA plate reader.

Procedure:

- Cell Seeding: Plate the cells in 96-well plates and allow them to grow to a suitable confluency.
- Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1 hour).
- Agonist Stimulation: Stimulate the cells with **C12-iE-DAP**.
- Incubation: Incubate for a time that allows for significant IL-8 secretion (e.g., 20-24 hours).[\[17\]](#)
- Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
- ELISA: Perform the IL-8 ELISA on the collected supernatants according to the kit manufacturer's protocol.
- Data Analysis: Determine the concentration of IL-8 in each sample. Plot the IL-8 concentration against the inhibitor concentration to calculate the IC50.

Visualizations

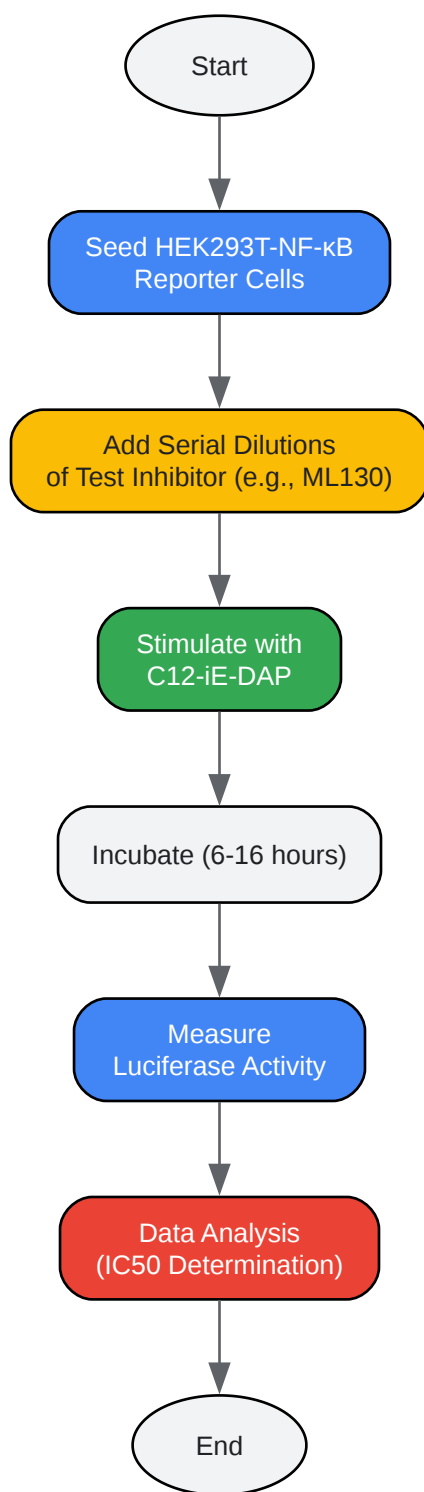
C12-iE-DAP/NOD1 Signaling Pathway



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Caption: **C12-iE-DAP/NOD1** signaling pathway and the inhibitory action of ML130.

Experimental Workflow for NOD1 Inhibitor Screening



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Caption: A typical experimental workflow for screening NOD1 inhibitors.

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References

- 1. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nod1, Nod2, and Rip2 Axis Contributes to Host Immune Defense against Intracellular *Acinetobacter baumannii* Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML130, NOD1 inhibitor (CAS 799264-47-4) | Abcam [abcam.com]
- 8. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GSK223 | NOD1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]
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